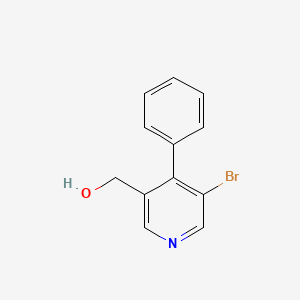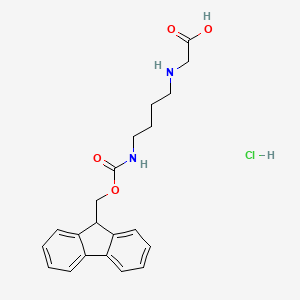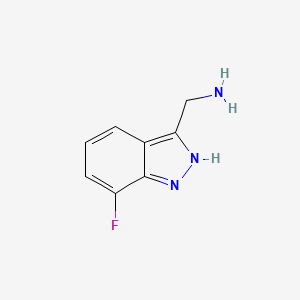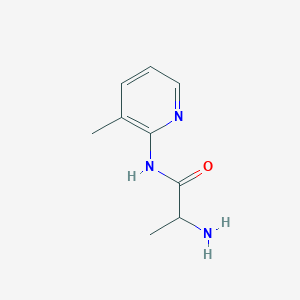![molecular formula C9H9N3O2 B13011778 methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate CAS No. 1638768-41-8](/img/structure/B13011778.png)
methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a methyl ester group at the 5-position and an additional methyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method starts with the condensation of 3-methylpyrazole with a suitable pyridine derivative under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or acetic acid, with temperatures ranging from room temperature to reflux conditions.
Another approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. This method typically employs a mixture of starting materials in a polar solvent, subjected to microwave irradiation for a short duration.
Industrial Production Methods
For industrial-scale production, continuous flow synthesis is often employed. This method allows for better control over reaction conditions and scalability. The starting materials are continuously fed into a reactor, where they undergo cyclization under controlled temperature and pressure. This method not only improves yield but also ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like phosphorus pentachloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Substitution: Phosphorus pentachloride in anhydrous conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been explored as a lead compound for the development of anti-inflammatory and anticancer agents.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
Mecanismo De Acción
The mechanism of action of methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific binding interactions.
At the molecular level, the compound can interact with nucleophilic and electrophilic sites, facilitating various chemical transformations
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate
- Methyl 1H-pyrazolo[4,3-c]pyridine-5-carboxylate
- Methyl 1H-pyrazolo[3,4-d]pyridine-5-carboxylate
Uniqueness
Methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is unique due to the specific positioning of its methyl and ester groups. This configuration imparts distinct chemical and physical properties, such as increased stability and reactivity. Compared to its analogs, it may exhibit different biological activities and reactivity patterns, making it a valuable compound for targeted research and development.
Propiedades
Número CAS |
1638768-41-8 |
|---|---|
Fórmula molecular |
C9H9N3O2 |
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
methyl 3-methyl-2H-pyrazolo[3,4-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-5-6-3-7(9(13)14-2)10-4-8(6)12-11-5/h3-4H,1-2H3,(H,11,12) |
Clave InChI |
XSARCVOGXVUPKL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(N=CC2=NN1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Bromo-7-methoxy-5-methyl-6-(propan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13011716.png)


![N'-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13011749.png)
![(3S,8R,9R,10R,12R,13R,14S,17S)-17-[(2R)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B13011755.png)


![7-Fluoro-8-hydroxyspiro[3.5]non-7-en-6-one](/img/structure/B13011777.png)

